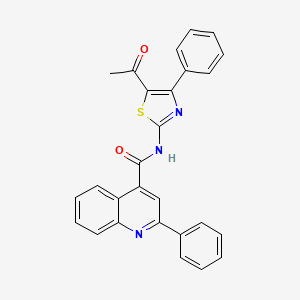
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, also known as APQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. APQC is a heterocyclic compound that contains a quinoline ring system and a thiazole ring system. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Characterization Studies on compounds with similar structural motifs emphasize the importance of specific synthetic methodologies and characterization techniques. For instance, the synthesis of thiazole and quinoline derivatives highlights innovative approaches to creating complex molecules. These methods often utilize catalysts, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), and various solvents under controlled conditions to achieve high purity and yield. Characterization techniques such as FT-IR, NMR (both 1H and 13C), and mass spectrometry play crucial roles in confirming the structure of these synthesized compounds (Prabakaran, Khan, & Jin, 2012).
Pharmacological Research In pharmacological research, derivatives of thiazole and quinoline have been explored for their potential in treating various diseases. For example, studies have investigated the antimicrobial, antitubercular, and antimalarial activities of newly synthesized thiazole and quinoline derivatives. These compounds have shown significant activity against a variety of bacterial and parasitic infections, underscoring their potential as lead compounds in drug discovery efforts (Umamatheswari & Sankar, 2017).
Molecular Docking and ADMET Prediction The design and synthesis of 4-methoxy-phenylthiazole-2-amine derivatives for acetylcholinesterase inhibition illustrate the integration of molecular docking and ADMET prediction in the development of new therapeutics. These studies involve the computational prediction of how small molecules interact with biological targets and their pharmacokinetic properties. This approach is instrumental in identifying promising compounds for further development as drugs (Zhang, Xu, Jian, Yang, & Ma, 2019).
Material Science Applications Beyond pharmacological applications, compounds with the quinoline and thiazole core structures have also been investigated in material science. For example, the development of novel catalysts for ethylene polymerization demonstrates the utility of these compounds in catalysis and polymer science. Such research provides insights into the synthesis of new polymeric materials with specific properties (Sun, Liu, Zhang, Zeng, Wang, & Liang, 2010).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXAIZZZOPQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2932949.png)
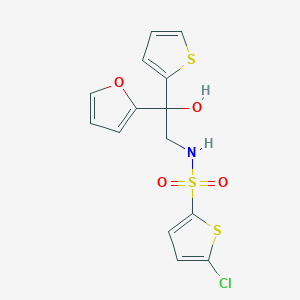
![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)
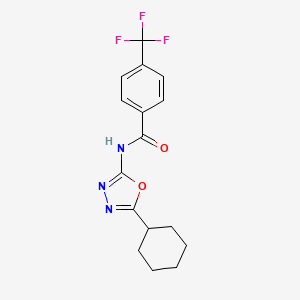
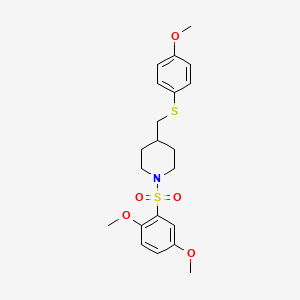
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2932956.png)
![Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2932957.png)
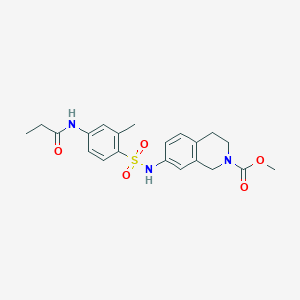
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2932961.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)
![2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2932965.png)

